molecular formula C14H10Cl2N2O4S B11513196 N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11513196
M. Wt: 373.2 g/mol
InChI Key: HZUWQPSNEHSEOD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide: is a complex organic compound characterized by the presence of dichlorophenyl, benzoxazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps. One common route includes the reaction of 3,4-dichloroaniline with methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, the compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in drug development.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)methyl oxamic acid
  • Methyl N-(3,4-dichlorophenyl)carbamate
  • 3-(3,4-dichlorophenyl)-1,1-dimethylurea

Uniqueness: N-(3,4-dichlorophenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole and sulfonamide moieties provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C14H10Cl2N2O4S

Molecular Weight

373.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H10Cl2N2O4S/c1-18-12-5-3-9(7-13(12)22-14(18)19)23(20,21)17-8-2-4-10(15)11(16)6-8/h2-7,17H,1H3

InChI Key

HZUWQPSNEHSEOD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)OC1=O

Origin of Product

United States

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